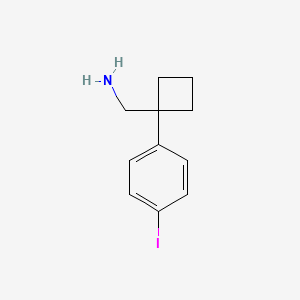

(1-(4-Iodophenyl)cyclobutyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(4-iodophenyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBWIQSDTBSWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (1-(4-Iodophenyl)cyclobutyl)methanamine

Introduction

Cyclobutane-containing molecules are of growing interest in medicinal chemistry and drug discovery. The unique conformational constraints and three-dimensional nature of the cyclobutane ring can impart favorable pharmacological properties, including enhanced metabolic stability, improved potency, and better selectivity for biological targets. The title compound, (1-(4-Iodophenyl)cyclobutyl)methanamine, incorporates a cyclobutane scaffold, a phenyl ring substituted with a heavy halogen (iodine), and a primary aminomethyl group. The presence of the iodine atom offers a potential site for further functionalization, such as in cross-coupling reactions, or for use as a radiolabeling precursor. The aminomethyl group provides a basic handle for salt formation and potential interactions with biological targets. This guide outlines a plausible synthetic route and the expected analytical characteristics of this compound.

Proposed Synthesis

A two-step synthetic pathway is proposed for the synthesis of this compound, commencing with the commercially available 4-iodophenylacetonitrile.

Step 1: Synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile

The first step involves the formation of the cyclobutane ring via a dialkylation of 4-iodophenylacetonitrile with 1,3-dibromopropane.

Reaction:

4-Iodophenylacetonitrile + 1,3-Dibromopropane → 1-(4-Iodophenyl)cyclobutanecarbonitrile

Experimental Protocol:

-

To a solution of 4-iodophenylacetonitrile (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add a solution of 1,3-dibromopropane (1.1 equivalents) in the same solvent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-iodophenyl)cyclobutanecarbonitrile.

Step 2: Synthesis of this compound

The second step is the reduction of the nitrile group of 1-(4-iodophenyl)cyclobutanecarbonitrile to the corresponding primary amine.

Reaction:

1-(4-Iodophenyl)cyclobutanecarbonitrile → this compound

Experimental Protocol:

-

To a solution of 1-(4-iodophenyl)cyclobutanecarbonitrile (1 equivalent) in a dry, ethereal solvent such as diethyl ether or THF, add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with the reaction solvent.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.

Characterization Data (Predicted)

The following table summarizes the expected characterization data for this compound based on its chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Molecular Formula | C₁₁H₁₄IN |

| Molecular Weight | 287.14 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 2.85 (s, 2H, CH₂-NH₂), 2.20-2.00 (m, 4H, cyclobutyl-CH₂), 1.90-1.70 (m, 2H, cyclobutyl-CH₂), 1.40 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.5 (Ar-C), 137.5 (Ar-CH), 129.0 (Ar-CH), 92.0 (Ar-C-I), 50.0 (CH₂-NH₂), 45.0 (quaternary C), 35.0 (cyclobutyl-CH₂), 16.0 (cyclobutyl-CH₂) |

| Mass Spectrometry (EI) | m/z (%): 287 (M⁺), 258 ([M-NH₂]⁺), 160 ([M-C₄H₈N]⁺), 117 |

| Infrared (IR) | ν (cm⁻¹): 3350-3200 (N-H stretch), 3050-2850 (C-H stretch), 1600 (C=C stretch, aromatic), 1480 (C-H bend), 820 (p-disubstituted benzene) |

Visualizations

Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Workflow

Caption: General workflow for synthesis and characterization.

Potential Biological Significance

While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active molecules. The cyclobutane ring, as a bioisostere of other cyclic systems, can enhance metabolic stability and provide a rigid scaffold for the precise orientation of pharmacophoric groups. Phenyl-substituted cyclobutane derivatives have been explored as scaffolds in the development of various therapeutic agents.

The primary amine functionality is a common feature in many neurotransmitter analogs and can participate in key hydrogen bonding interactions with biological macromolecules. The 4-iodophenyl group can engage in halogen bonding, an increasingly recognized non-covalent interaction in drug design. Furthermore, the iodine atom can serve as a handle for the synthesis of more complex derivatives or for the introduction of a radiolabel for imaging studies. Given these features, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in areas such as neuroscience, oncology, and diagnostics. Further research is warranted to explore the biological activity profile of this and related compounds.

(1-(4-Iodophenyl)cyclobutyl)methanamine mechanism of action studies

An In-depth Technical Guide on the Putative Mechanism of Action of (1-(4-Iodophenyl)cyclobutyl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and patent databases do not contain specific experimental data on the mechanism of action of this compound. This guide is based on the well-established pharmacology of structurally analogous compounds and provides a hypothesized mechanism of action along with representative experimental protocols that would be used to verify it.

Introduction and Hypothesized Mechanism of Action

This compound belongs to the class of arylcyclobutylamine derivatives. Based on its structural similarity to known psychoactive compounds, its primary mechanism of action is hypothesized to be the inhibition of monoamine transporters. Monoamine transporters are a family of solute carrier proteins that regulate the synaptic concentrations of the neurotransmitters serotonin (5-HT), dopamine (DA), and norepinephrine (NE) by reuptaking them from the synaptic cleft into the presynaptic neuron.

The core structure, a phenylcyclobutylmethanamine scaffold, is a recognized pharmacophore for ligands of the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). The substitution of an iodine atom at the para-position of the phenyl ring is expected to modulate the potency and selectivity of the compound for these transporters. Halogen substitutions are a common strategy in medicinal chemistry to enhance binding affinity and alter pharmacokinetic properties.

Therefore, this compound is likely a monoamine reuptake inhibitor . Its specific profile, whether it is a selective inhibitor of one transporter or a dual or triple reuptake inhibitor, would require empirical determination through the experimental protocols outlined in this guide.

Representative Quantitative Data for Analogous Compounds

While specific data for this compound is unavailable, the following table presents representative binding affinities (Ki, nM) for analogous monoamine reuptake inhibitors to illustrate a potential pharmacological profile.

| Compound Analogue | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |

| (1-(4-Chlorophenyl)cyclobutyl)methanamine | 15 | 50 | 120 |

| (1-Phenylcyclobutyl)methanamine | 80 | 25 | 250 |

| N-Methyl-1-(1-phenylcyclohexyl)methanamine | 169 | 21 | 85 |

Note: The data presented in this table is illustrative and derived from public sources on analogous compounds for comparative purposes. It does not represent actual data for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to elucidate the precise mechanism of action of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin, dopamine, and norepinephrine transporters (hSERT, hDAT, and hNET).

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing hSERT, hDAT, or hNET.

-

Radioligands: [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET).

-

Non-specific binding inhibitors: Clomipramine (for hSERT), GBR 12909 (for hDAT), Desipramine (for hNET).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Microplate harvester and scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific binding inhibitor (for non-specific binding), or the test compound at various concentrations.

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

Objective: To determine the functional potency (IC50) of this compound to inhibit the reuptake of [³H]serotonin, [³H]dopamine, and [³H]norepinephrine into rat brain synaptosomes.

Materials:

-

Freshly prepared rat brain synaptosomes (from striatum for dopamine uptake, hippocampus or cortex for serotonin and norepinephrine uptake).

-

Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine.

-

Test compound: this compound.

-

Krebs-Ringer-HEPES buffer.

-

Uptake inhibitors for defining non-specific uptake (e.g., Fluoxetine for serotonin, GBR 12909 for dopamine, Desipramine for norepinephrine).

Procedure:

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the synaptosomes with the test compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Allow the uptake to proceed for a defined, short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration over glass fiber filters and wash with ice-cold buffer.

-

Quantify the radioactivity trapped inside the synaptosomes using a scintillation counter.

-

Determine the IC50 values by analyzing the concentration-response curves.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Monoamine Reuptake Inhibition

Caption: Hypothesized mechanism of action via inhibition of monoamine transporters.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity using a radioligand binding assay.

Logical Relationship of Structure to Activity

Caption: Logical relationship between chemical structure and biological activity.

CAS number 1936255-32-1 chemical structure and properties

An In-depth Technical Guide to (1-(4-Iodophenyl)cyclobutyl)methanamine (CAS Number: 1936255-32-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1936255-32-1, identified as this compound. Due to the limited availability of specific experimental data for this molecule, this document focuses on its chemical structure, predicted properties, and potential applications in drug discovery based on the analysis of its structural motifs. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules.

Chemical Structure and Properties

The chemical structure of this compound combines three key motifs: a para-substituted iodophenyl group, a cyclobutane ring, and a methanamine moiety. Each of these components contributes to the overall physicochemical and potential pharmacological properties of the molecule.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 1936255-32-1

-

Molecular Formula: C₁₁H₁₄IN

-

Canonical SMILES: C1CC(C1)(CN)C2=CC=C(C=C2)I

Predicted Physicochemical Properties:

A summary of predicted physicochemical properties is presented in Table 1. These values are computationally derived and provide an estimation of the compound's characteristics.

| Property | Predicted Value |

| Molecular Weight | 287.14 g/mol |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 26.0 Ų |

Synthesis and Methodology

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

A likely synthetic approach would involve the reduction of a nitrile precursor, 1-(4-iodophenyl)cyclobutanecarbonitrile.

-

Reaction Setup: A solution of 1-(4-iodophenyl)cyclobutanecarbonitrile in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added portion-wise to the solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel could be employed.

-

Quenching: After the reaction is complete (monitored by a technique like Thin Layer Chromatography), the reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., sodium hydroxide solution) to decompose the excess reducing agent and aluminum salts.

-

Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

Characterization: The final product, this compound, would be purified using techniques such as column chromatography or distillation. The structure and purity would be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a building block or a scaffold in medicinal chemistry and drug discovery.

Significance of Structural Motifs:

-

Cyclobutane Ring: The cyclobutane moiety introduces a degree of conformational rigidity, which can be advantageous in drug design for optimizing binding to a biological target. The constrained nature of the four-membered ring can help in locking a molecule into a bioactive conformation, potentially leading to improved potency and selectivity.[1][2] The cyclobutane scaffold has been successfully incorporated into several marketed drugs.[1]

-

Phenylalkylamine Core: The phenylalkylamine skeleton is a common feature in a vast array of biologically active compounds, particularly those targeting the central nervous system (CNS). This structural class includes neurotransmitters, hormones, and a wide range of therapeutic agents.

-

Iodophenyl Group: The iodine atom on the phenyl ring can serve multiple purposes. It can act as a bulky, lipophilic group that can interact with hydrophobic pockets in a protein target. Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and ligand binding. In the context of developing research tools, the iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) for use in radiolabeling and imaging studies, such as Single Photon Emission Computed Tomography (SPECT).

Conceptual Drug Discovery and Development Pathway:

The journey of a novel chemical entity like this compound from a research chemical to a potential therapeutic agent follows a structured, multi-stage process.

Caption: A generalized workflow for drug discovery and development.

Conclusion

This compound is a chemical entity with structural features that make it an interesting candidate for further investigation in the field of drug discovery. While specific biological data is currently lacking, its constituent motifs—the conformationally rigid cyclobutane, the pharmacologically relevant phenylalkylamine core, and the versatile iodophenyl group—suggest potential for the development of novel therapeutic agents or research probes. This guide provides a foundational understanding of its chemical nature and a framework for its potential exploration. Further experimental validation is necessary to elucidate its specific properties and biological activities.

References

No Publicly Available Research Data for (1-(4-Iodophenyl)cyclobutyl)methanamine Limits Identification of Therapeutic Targets

An in-depth review of scientific literature and public databases reveals a significant lack of available research on the specific compound (1-(4-Iodophenyl)cyclobutyl)methanamine , also potentially known by the identifier Lu AA31-073 . Despite comprehensive searches, no published studies detailing its synthesis, biological activity, therapeutic targets, or mechanism of action could be located. The primary sources of information for this chemical are limited to listings by commercial chemical suppliers, which provide basic chemical identifiers and properties but no biological data.

This absence of published research precludes the creation of a detailed technical guide or whitepaper as requested. The core requirements for such a document, including the summarization of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational scientific studies. The scientific community relies on peer-reviewed publications and patents to disseminate information on novel compounds, and for this compound, this information does not appear to be in the public domain.

Broader searches on the structure-activity relationships (SAR) of analogous compounds, such as other phenylcyclobutylmethanamine derivatives, suggest that this class of molecules may be of interest in neuroscience research. However, it is crucial to note that SAR trends are general and cannot be used to definitively predict the specific biological targets or activity of an uncharacterized compound like this compound. The substitution of a halogen, such as iodine in this case, can significantly alter the pharmacological properties of a molecule, including its binding affinity, selectivity, and metabolic stability.

Similarly, while the identifier "Lu AA31-073" suggests a possible association with the pharmaceutical company Lundbeck, which specializes in treatments for brain diseases, this specific compound is not listed in their publicly available drug development pipeline. It is possible that this compound was synthesized and evaluated in early-stage, proprietary research that was never published.

Implications for Researchers and Drug Development Professionals:

For researchers, scientists, and drug development professionals, the lack of public data on this compound means that any investigation into its potential therapeutic applications would need to begin from the ground up. This would involve:

-

Chemical Synthesis and Characterization: The first step would be to synthesize and confirm the chemical structure and purity of the compound.

-

In Vitro Screening: A broad panel of in vitro assays would be necessary to identify potential biological targets. This could include receptor binding assays, enzyme inhibition assays, and functional cell-based assays.

-

Mechanism of Action Studies: Once a primary target is identified, further studies would be required to elucidate the compound's mechanism of action.

-

In Vivo Studies: If promising in vitro activity is observed, preclinical studies in animal models would be the next step to evaluate its efficacy, safety, and pharmacokinetic profile.

Without this foundational research, it is not possible to provide the requested in-depth technical guide. The scientific journey of a compound from initial synthesis to a potential therapeutic agent is a long and complex process, and this compound appears to be at the very beginning of this journey, if it is on it at all within the public domain.

In Vitro Evaluation of (1-(4-Iodophenyl)cyclobutyl)methanamine: A Search for Scientific Data

Despite a comprehensive search of available scientific literature and databases, no specific in vitro studies, experimental data, or detailed pharmacological evaluations for the compound (1-(4-Iodophenyl)cyclobutyl)methanamine were identified. Consequently, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not possible at this time.

The search for information on this compound did not yield any published research detailing its biological activity, mechanism of action, or specific experimental protocols. While information on structurally related compounds, such as those with different halogen substitutions (e.g., chlorophenyl) or alternative ring structures, is available, this data cannot be extrapolated to accurately represent the in vitro profile of the iodo-substituted compound .

For researchers, scientists, and drug development professionals interested in this specific molecule, the absence of public data suggests that any in vitro evaluation would require de novo investigation. This would involve foundational studies to determine its potential biological targets, efficacy, potency, and mechanism of action.

To initiate an in vitro evaluation of this compound, a general workflow would typically be followed. A hypothetical representation of such a workflow is provided below as a logical guide for future research.

Conceptual Experimental Workflow

The following diagram illustrates a standard high-level workflow for the initial in vitro characterization of a novel chemical entity.

In-Depth Technical Guide: (1-(4-Iodophenyl)cyclobutyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the compound (1-(4-Iodophenyl)cyclobutyl)methanamine.

Chemical Identity and Properties

This compound is a primary amine featuring a cyclobutane ring attached to a 4-iodophenyl group. This structure is of interest in medicinal chemistry due to the prevalence of cyclobutane moieties in drug candidates and the utility of the iodo- group for further chemical modifications or as a heavy atom for biophysical studies.

IUPAC Name: this compound[1]

Synonyms:

-

1-(4-Iodophenyl)cyclobutanemethanamine[2]

CAS Number: 1936255-32-1[1][2][3][4]

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C11H14IN | [1][2] |

| Molecular Weight | 287.14 g/mol | [1][2] |

| Purity | ≥95% (as commercially available) | [2] |

| MDL Number | MFCD28466842 | [2] |

Synthesis and Experimental Protocols

Logical Relationship of Synthetic Steps

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile

This step involves the alkylation of 4-iodophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base and a phase-transfer catalyst to form the cyclobutane ring.

Experimental Protocol (Adapted from analogous syntheses):

-

Reaction Setup: To a stirred solution of 4-iodophenylacetonitrile (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) is added an aqueous solution of a strong base (e.g., 50% sodium hydroxide).

-

Catalyst Addition: A phase-transfer catalyst, such as benzyltriethylammonium chloride (0.1 equivalents), is added to the mixture.

-

Alkylation: 1,3-Dibromopropane (1.1 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, 1-(4-iodophenyl)cyclobutanecarbonitrile, is purified by column chromatography on silica gel.

Step 2: Reduction of 1-(4-Iodophenyl)cyclobutanecarbonitrile to this compound

The nitrile group of the intermediate is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Reaction Setup: A solution of 1-(4-iodophenyl)cyclobutanecarbonitrile (1 equivalent) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5-2 equivalents) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Reduction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction progress is monitored by TLC.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide at 0 °C. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield the crude product. Further purification of this compound can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Potential Applications in Drug Discovery

While specific biological activity for this compound has not been extensively reported in peer-reviewed literature, its structural motifs are present in compounds with known pharmacological activities. For instance, the structurally related compound, sibutramine, which contains a (1-(4-chlorophenyl)cyclobutyl) moiety, is known to act as a norepinephrine-dopamine reuptake inhibitor.

The presence of the cyclobutylamine group suggests potential interactions with various biological targets. The general workflow for investigating the biological activity of such a compound is outlined below.

Experimental Workflow for Biological Screening

Caption: A general experimental workflow for the biological evaluation of a novel chemical entity.

Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound. The iodophenyl group provides a handle for radiolabeling, which could be utilized in receptor binding or imaging studies to identify its biological targets.

References

- 1. 001chemical.com [001chemical.com]

- 2. 1936255-32-1,1-(4-Iodophenyl)cyclobutanemethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1936255-32-1|this compound|BLD Pharm [bldpharm.com]

- 4. 1936255-32-1(1-(4-Iodophenyl)cyclobutanemethanamine) | Kuujia.com [es.kuujia.com]

In-Depth Technical Guide: Solubility and Stability of (1-(4-Iodophenyl)cyclobutyl)methanamine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the novel small molecule, (1-(4-Iodophenyl)cyclobutyl)methanamine. Due to the absence of publicly available experimental data for this specific compound, this document outlines detailed, standardized protocols for determining these critical physicochemical properties. Furthermore, it presents computationally predicted data to offer an initial assessment of its characteristics. This guide is intended to serve as a foundational resource for researchers and drug development professionals initiating work with this compound, enabling a systematic and scientifically rigorous approach to its evaluation.

Introduction

This compound is a primary amine featuring a cyclobutyl and an iodophenyl moiety. Its structural alerts suggest potential utility as a building block in medicinal chemistry, where the iodophenyl group can serve as a handle for further chemical modifications, such as cross-coupling reactions, and the cyclobutyl scaffold can impart unique conformational constraints. As with any compound intended for pharmaceutical research, a thorough understanding of its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring data integrity from biological assays.

Note on Data Availability: As of the date of this document, a comprehensive search of scientific literature and chemical databases has not yielded specific experimental data on the solubility and stability of this compound. Therefore, this guide provides predicted physicochemical properties and standardized, robust experimental protocols that can be employed to generate the necessary empirical data.

Physicochemical Properties

The following table summarizes the known and predicted properties of this compound. Predicted values are generated using established cheminformatics algorithms and should be confirmed by experimental data.

| Property | Value (Predicted/Known) | Data Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 1936255-32-1 | Chemical Supplier Databases |

| Molecular Formula | C₁₁H₁₄IN | - |

| Molecular Weight | 287.14 g/mol | - |

| Predicted LogP | 3.1 | Molinspiration Cheminformatics |

| Predicted Aqueous Solubility | LogS: -3.5 (mg/mL: 0.22) | Molinspiration Cheminformatics |

| Predicted pKa (basic) | 10.3 | Chemicalize |

| Physical Form | Solid (based on analogs) | Assumption based on similar chemical structures |

Experimental Protocols

The following sections detail the methodologies for experimentally determining the solubility and stability of this compound.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The following protocols describe methods to determine both kinetic and thermodynamic solubility in various relevant media.

This high-throughput method is suitable for early discovery to assess solubility under non-equilibrium conditions, mimicking initial dissolution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 5.0

-

96-well plates (polypropylene for stock, clear for measurement)

-

Automated liquid handler (optional)

-

Plate shaker

-

UV-Vis or LC-MS/MS compatible plate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, etc.).

-

Assay Plate Preparation: Add the DMSO stock solutions to the aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 5.0) in a 96-well plate. The final DMSO concentration should not exceed 1-2% to minimize co-solvent effects.

-

Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.

-

Precipitation Removal: Centrifuge the plate to pellet any precipitated compound.

-

Analysis: Carefully transfer the supernatant to a new analysis plate. Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS). The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

This method determines the true equilibrium solubility of the compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

HPLC with a validated analytical method

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a glass vial. This ensures that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them on a rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C) for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample appropriately and analyze the concentration using a validated HPLC method. The determined concentration is the thermodynamic solubility.

Stability Assessment

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for the compound. The protocols should follow the International Council for Harmonisation (ICH) guidelines.[1][2]

This protocol assesses the stability of the compound in its solid form under various environmental conditions.

Materials:

-

This compound, solid

-

Controlled environment stability chambers

-

Glass vials

-

HPLC with a validated stability-indicating method

Procedure:

-

Sample Preparation: Place a known amount of the solid compound into clear and amber glass vials to assess light sensitivity.

-

Storage Conditions: Store the vials under various conditions as per ICH guidelines, including:

-

Long-term: 25 °C / 60% Relative Humidity (RH)

-

Intermediate: 30 °C / 65% RH

-

Accelerated: 40 °C / 75% RH

-

Photostability: In a photostability chamber with controlled light exposure.

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical form.

-

Purity and Degradants: Use a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Water Content: If applicable, by Karl Fischer titration.

-

This protocol evaluates the stability of the compound when dissolved in various solvents, which is relevant for formulation and in-vitro assays.

Materials:

-

This compound

-

Relevant solvents (e.g., DMSO, aqueous buffers at different pH values)

-

Controlled temperature incubators/water baths

-

HPLC with a validated stability-indicating method

Procedure:

-

Solution Preparation: Prepare solutions of the compound at a known concentration in the selected solvents.

-

Storage: Store the solutions at different temperatures (e.g., room temperature, 4 °C, 37 °C) and protected from light.

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Analyze the samples at each time point using a validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradants.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Caption: Workflow for assessing solid-state and solution-state stability.

Conclusion

While experimental data for this compound remains to be published, this guide provides a comprehensive framework for its characterization. The predicted physicochemical properties suggest it is a lipophilic compound with low aqueous solubility, a common characteristic for many small molecule drug candidates. The detailed experimental protocols for solubility and stability, based on industry-standard and regulatory guidelines, offer a clear path for researchers to generate the critical data needed to advance this compound in the drug discovery and development pipeline. The systematic application of these methodologies will ensure a robust and reliable dataset, forming the basis for informed decisions regarding formulation, preclinical studies, and overall development strategy.

References

literature review of iodophenyl compounds in medicinal chemistry

An In-depth Guide to Iodophenyl Compounds in Medicinal Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of iodine into drug candidates, particularly as an iodophenyl moiety, is a powerful strategy in modern medicinal chemistry. Beyond its traditional use in radio-imaging and thyroid-related therapies, iodine's unique physicochemical properties are being leveraged to enhance drug potency, selectivity, and pharmacokinetics. This technical guide provides a comprehensive literature review of the role of iodophenyl compounds, focusing on their application as kinase inhibitors and nuclear receptor modulators. It details the underlying principles of halogen bonding, presents quantitative biological data, outlines key experimental protocols, and visualizes the complex biological and experimental systems involved.

The Strategic Role of Iodine in Drug Design: Halogen Bonding

Historically viewed as a simple lipophilic group, the halogen atom—particularly iodine—is now recognized as a potent director of intermolecular interactions through a phenomenon known as halogen bonding.[1] This interaction occurs between an electropositive region on the halogen atom, termed the σ-hole, and an electron-rich Lewis base (e.g., oxygen, nitrogen, or sulfur) on a biological target like a protein.[1][2]

The strength of this bond increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F.[1] For iodophenyl groups, the electron-withdrawing nature of the phenyl ring enhances the σ-hole on the iodine, making it a strong halogen bond donor. This directed, noncovalent interaction can significantly increase the binding affinity and selectivity of a ligand for its target protein, making it a valuable tool in rational drug design.[2]

Figure 1: Halogen bond between an iodophenyl group and a protein carbonyl.

Application I: Iodophenyl Moieties in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[3] The RAF/MEK/ERK (MAPK) signaling pathway is a critical cascade that regulates cell proliferation and survival; its constitutive activation through mutations (e.g., in BRAF) is a hallmark of many cancers.[2][4][5] MEK inhibitors have emerged as a key therapeutic strategy to block this pathway.

Case Study: Cobimetinib (GDC-0973)

Cobimetinib is a potent, selective, orally active inhibitor of MEK1 and MEK2.[2][6] Its chemical structure features a 2-fluoro-4-iodophenylamino group, which plays a crucial role in its binding and activity.[7] Used in combination with BRAF inhibitors like vemurafenib, it is approved for treating BRAF V600 mutation-positive metastatic melanoma.[2][5] By inhibiting MEK, cobimetinib prevents the phosphorylation and activation of ERK, thereby blocking the downstream signaling that drives tumor growth.[4][8]

Figure 2: Inhibition of the RAS/RAF/MEK/ERK pathway by Cobimetinib.

Quantitative Data: MEK1 Inhibition by Cobimetinib

The potency of iodophenyl-containing kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line EC50 (µM) |

| Cobimetinib | MEK1 | Cell-free enzyme assay | 4.2[1][6][9] | - |

| Cobimetinib | - | 888MEL Cell Viability | - | 0.2[1][10] |

| Cobimetinib | - | A2058 Cell Viability | - | 10.0[1][10] |

Application II: Iodophenyl Compounds as Nuclear Receptor Modulators

Nuclear receptors are ligand-activated transcription factors that regulate a host of physiological processes. The thyroid hormone receptors (TRs), with their two primary isoforms TRα and TRβ, are crucial for metabolism, development, and cardiovascular function.[11] Designing isoform-selective TR modulators is a key goal to harness the beneficial effects of thyroid hormone (e.g., cholesterol-lowering via TRβ) while avoiding adverse effects (e.g., tachycardia via TRα).[11][12]

Case Study: DITPA and Other Thyromimetics

Naturally occurring thyroid hormones are iodinated thyronines. Synthetic analogues that mimic their action often retain this structural feature. 3,5-diiodothyropropionic acid (DITPA) is a thyroid hormone analogue that binds to both TR isoforms and has been investigated for its potential benefits in heart failure.[13][14][15] Other compounds, like Sobetirome (GC-1), have been engineered for TRβ selectivity, demonstrating the therapeutic potential of modulating this pathway.[16][17]

Quantitative Data: Binding Affinities for Thyroid Hormone Receptors

The affinity of a compound for its receptor is typically measured by the dissociation constant (Kd), inhibition constant (Ki), or association constant (Ka). For agonists, potency is also measured by the half-maximal effective concentration (EC50).

| Compound | Target | Assay Type | Binding Affinity | EC50 |

| 3,5-diiodothyropropionic acid (DITPA) | TRα1 | Radioligand Binding | Ka = 2.40 M⁻¹[13] | ~0.5 µM[14][18] |

| TRβ1 | Radioligand Binding | Ka = 4.06 M⁻¹[13] | ||

| Sobetirome (GC-1) | TRα1 | Radioligand Binding | Kd = 440 pM[19] | 0.58 µM[20] |

| TRβ1 | Radioligand Binding | Kd = 67 pM[19] | 0.16 µM[17][20] | |

| Eprotirome (KB2115) | TRβ > TRα | Functional Assays | Modestly TRβ selective[11][21] | - |

Key Experimental Protocols

General Synthesis: Palladium-Catalyzed Cross-Coupling

A common strategy for synthesizing iodophenyl-containing drug molecules involves the coupling of an iodoaniline or iodophenol derivative with a heterocyclic core. Palladium-catalyzed reactions like the Buchwald-Hartwig amination are frequently employed.

Example Reaction: Buchwald-Hartwig Amination

-

Reactants: An appropriate heterocyclic chloride/bromide (1.0 eq), a substituted iodoaniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base like Cs₂CO₃ (2.0 eq).

-

Solvent: An anhydrous, aprotic solvent such as dioxane or toluene.

-

Procedure: The reactants are combined in a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: The mixture is heated, typically between 80-120 °C, and stirred for 4-24 hours until reaction completion is observed by TLC or LC-MS.

-

Workup and Purification: After cooling, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel to yield the desired iodophenyl-containing compound.

Biological Assay: Radioligand Competition Binding for Nuclear Receptors

This protocol determines the affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[22][23]

Figure 3: Workflow for a radioligand competition binding assay.

Methodology:

-

Receptor Preparation: A source of the target receptor (e.g., purified recombinant TRβ or cell membranes expressing TRβ) is prepared in an appropriate assay buffer.[22]

-

Incubation: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Triiodothyronine) and varying concentrations of the unlabeled test compound.[24]

-

Equilibration: The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.[22]

-

Separation: The reaction is terminated by rapidly separating the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the receptor-containing membranes.

-

Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioactivity is plotted against the concentration of the test compound. A sigmoidal competition curve is fitted to the data to determine the IC50 value. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion and Future Outlook

The iodophenyl group is a versatile and highly valuable component in the medicinal chemist's toolkit. Its ability to form strong, directional halogen bonds provides a rational basis for designing next-generation therapeutics with enhanced potency and selectivity. As demonstrated with kinase inhibitors like Cobimetinib and nuclear receptor modulators like DITPA, the strategic placement of iodine can successfully address challenging biological targets. Future research will likely expand the application of iodophenyl compounds to other target classes and further refine our understanding of halogen bonding to enable the de novo design of superior clinical candidates. The continued development of efficient synthetic methodologies and sophisticated biological assays will be critical to unlocking the full potential of these unique compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]

- 4. scholarsinmedicine.com [scholarsinmedicine.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Cobimetinib - NCI [dctd.cancer.gov]

- 7. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. abmole.com [abmole.com]

- 16. Sobetirome (GC1; QRX431) | thyroid hormone receptor-beta (TRβ) agonist | CAS 211110-63-3 | Buy Sobetirome (GC-1; QRX-431) from Supplier InvivoChem [invivochem.com]

- 17. experts.arizona.edu [experts.arizona.edu]

- 18. axonmedchem.com [axonmedchem.com]

- 19. Sobetirome | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Radioreceptor assay | PPTX [slideshare.net]

- 24. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Synthesis Protocol for (1-(4-Iodophenyl)cyclobutyl)methanamine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (1-(4-Iodophenyl)cyclobutyl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of a key nitrile intermediate followed by its reduction to the target primary amine. This protocol is designed to be a comprehensive guide for researchers, offering clear methodologies and expected outcomes.

Introduction

This compound and its analogs are of significant interest in the development of novel therapeutics. The presence of the iodophenyl moiety allows for further functionalization through various cross-coupling reactions, while the cyclobutane ring introduces conformational rigidity, which can be advantageous for optimizing drug-receptor interactions. This protocol outlines a reproducible and scalable synthesis route to access this important compound.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a two-step sequence:

-

Step 1: Synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile. This step involves the alkylation of 4-iodobenzyl cyanide with 1,3-dibromopropane to construct the cyclobutane ring.

-

Step 2: Reduction of 1-(4-Iodophenyl)cyclobutanecarbonitrile. The nitrile intermediate is then reduced to the corresponding primary amine, this compound.

Data Presentation

Table 1: Reactants and Expected Product for Step 1

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| 4-Iodobenzyl Cyanide | C₈H₆IN | 243.05 | 10 | 1.0 |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 11 | 1.1 |

| Sodium Hydride (60% in mineral oil) | NaH | 40.00 | 22 | 2.2 |

| 1-(4-Iodophenyl)cyclobutanecarbonitrile | C₁₁H₁₀IN | 283.11 | - | - |

Table 2: Reactants and Expected Product for Step 2 (LiAlH₄ Reduction)

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| 1-(4-Iodophenyl)cyclobutanecarbonitrile | C₁₁H₁₀IN | 283.11 | 5 | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 7.5 | 1.5 |

| This compound | C₁₁H₁₄IN | 287.14 | - | - |

Experimental Protocols

Step 1: Synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile

This procedure is adapted from the synthesis of the analogous 4-chloro derivative.

Materials:

-

4-Iodobenzyl cyanide

-

1,3-Dibromopropane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents).

-

Carefully add anhydrous DMSO to the flask to create a slurry.

-

Cool the slurry in an ice bath.

-

Dissolve 4-iodobenzyl cyanide (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the sodium hydride slurry via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by carefully adding water to the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1-(4-Iodophenyl)cyclobutanecarbonitrile to this compound

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

1-(4-Iodophenyl)cyclobutanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Heating mantle

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve 1-(4-Iodophenyl)cyclobutanecarbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the resulting solid and wash it thoroughly with diethyl ether or THF.

-

Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Method B: Catalytic Hydrogenation

Materials:

-

1-(4-Iodophenyl)cyclobutanecarbonitrile

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas source

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

In a hydrogenation vessel, dissolve 1-(4-Iodophenyl)cyclobutanecarbonitrile in methanol or ethanol.

-

Add the Raney Nickel or Pd/C catalyst (typically 5-10% by weight of the nitrile).

-

If desired, add a small amount of ammonia to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Heat and agitate the mixture according to the manufacturer's instructions for the hydrogenation apparatus.

-

Monitor the reaction progress by observing the uptake of hydrogen.

-

Once the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

-

Filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as described in Method A.

Mandatory Visualization

Application Note: Quantification of (1-(4-Iodophenyl)cyclobutyl)methanamine in Biological Matrices

An overview of the analytical methodologies for the quantification of (1-(4-Iodophenyl)cyclobutyl)methanamine, a novel psychoactive substance (NPS), is presented here for researchers, scientists, and professionals in drug development. The following application notes and protocols are based on established methods for similar compounds, providing a robust starting point for method development and validation.

This compound is a substituted cyclobutane derivative with potential psychoactive properties, structurally related to other novel psychoactive substances. Accurate and sensitive quantification of this compound in biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic studies, toxicological assessments, and forensic investigations. The primary recommended method for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. An alternative method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable, particularly for volatile derivatives.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers excellent sensitivity and specificity for the quantification of this compound in complex biological matrices.[1][2][3] The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection and quantification.

Experimental Protocol: LC-MS/MS Quantification

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological sample (e.g., plasma, whole blood, or urine), add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

HPLC System: A standard high-performance liquid chromatography system.[4][5]

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[2]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for this amine-containing compound.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds. For a structurally related iodinated compound, meta-iodobenzylguanidine, the transition was m/z 276.1 → 217.0, corresponding to the loss of the guanidine group.[6] A similar fragmentation pattern involving the loss of the amine group could be expected for the target analyte. The presence of the iodine atom can also lead to characteristic neutral losses or fragment ions.[7]

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Presentation: Expected Quantitative Performance

The following table summarizes the expected performance characteristics of the LC-MS/MS method, based on typical values for the analysis of novel psychoactive substances.[1]

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Calibration Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Experimental Workflow Diagram

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, GC-MS can be a viable alternative for the quantification of this compound, especially if the compound is sufficiently volatile or can be derivatized to enhance its volatility and chromatographic properties.[4][8]

Experimental Protocol: GC-MS Quantification

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the biological sample, add a suitable internal standard.

-

Adjust the pH of the sample to basic (e.g., pH 9-10) with a buffer.

-

Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or a hexane/isoamyl alcohol mixture).

-

Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. (Optional) Derivatization

-

To enhance volatility and improve peak shape, the extracted analyte can be derivatized. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 50 µL of BSTFA with 1% TMCS to the dried extract.

-

Heat at 70°C for 30 minutes.

-

Inject a portion of the derivatized sample into the GC-MS system.

3. Gas Chromatography Conditions

-

GC System: A standard gas chromatograph.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

4. Mass Spectrometry Conditions

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte and internal standard.

Method Selection Logic

The choice between LC-MS/MS and GC-MS depends on several factors, including the required sensitivity, sample matrix, and available instrumentation.

Caption: Decision tree for analytical method selection.

References

- 1. sciex.com [sciex.com]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. amecj.com [amecj.com]

- 5. mdpi.com [mdpi.com]

- 6. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Throughput Screening for Modulators of G-Protein Coupled Receptor X Using (1-(4-Iodophenyl)cyclobutyl)methanamine

Introduction

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[1][2][3] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify novel modulators of these receptors.[4][5] This application note describes a high-throughput screening campaign to identify novel agonists for the Gq-coupled orphan receptor, GPCR-X, which is implicated in a hypothetical disease pathway. The screen utilized a cell-based calcium flux assay to measure receptor activation. Among the compounds screened, (1-(4-Iodophenyl)cyclobutyl)methanamine (referred to as Compound-A) was identified as a potent and selective agonist of GPCR-X.

Materials and Methods

A stable cell line expressing human GPCR-X (CHO-K1-GPCR-X) was developed. A calcium-sensitive fluorescent dye was used to detect changes in intracellular calcium concentration upon receptor activation. The assay was optimized for a 384-well plate format to facilitate high-throughput screening. Compound-A was prepared in a 10 mM DMSO stock solution and serially diluted to generate a concentration-response curve. A fluorescent plate reader was used to measure the fluorescent signal, and the data was analyzed to determine the potency (EC50) and efficacy of the compound.

Results

Compound-A demonstrated a dose-dependent activation of GPCR-X in the calcium flux assay. The compound was further tested against a panel of other GPCRs to assess its selectivity. The results, summarized in the table below, indicate that Compound-A is a potent and selective agonist for GPCR-X.

| Target | Assay Type | Compound-A EC50 (nM) |

| GPCR-X | Calcium Flux | 75 |

| GPCR-Y (Gq) | Calcium Flux | >10,000 |

| GPCR-Z (Gs) | cAMP Accumulation | >10,000 |

| GPCR-W (Gi) | cAMP Inhibition | >10,000 |

Detailed Experimental Protocol: Calcium Flux Assay for GPCR-X

This protocol details the steps for performing a high-throughput calcium flux assay in a 384-well format to screen for agonists of GPCR-X.

1. Cell Preparation

-

Culture CHO-K1-GPCR-X cells in F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

-

One day prior to the assay, seed the cells into black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well in 25 µL of growth medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

2. Compound Preparation

-

Prepare a 10 mM stock solution of this compound (Compound-A) in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

-

Further dilute the compound plates in assay buffer (HBSS with 20 mM HEPES) to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

3. Assay Procedure

-

Prepare the calcium-sensitive dye solution according to the manufacturer's instructions in the assay buffer.

-

Remove the growth medium from the cell plates and add 20 µL of the dye solution to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark.

-

Place the cell plate into a fluorescent plate reader equipped with an automated liquid handling system.

-

Add 5 µL of the diluted Compound-A to the wells.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm every 1.5 seconds for a total of 120 seconds.

4. Data Analysis

-

The change in fluorescence intensity over time is used to determine the response to the compound.

-

Calculate the peak fluorescence signal for each well.

-

Normalize the data to the response of a known reference agonist (positive control) and buffer alone (negative control).

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Caption: Gq-protein coupled receptor signaling pathway activated by an agonist.

Caption: Experimental workflow for the high-throughput calcium flux assay.

References

- 1. AddexBio Service - GPCRAssays [addexbio.com]

- 2. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 3. Advances in G protein-coupled receptor high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

Application Note: High-Throughput Quantitative Analysis of (1-(4-Iodophenyl)cyclobutyl)methanamine in Human Plasma using LC-MS/MS

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (1-(4-Iodophenyl)cyclobutyl)methanamine in human plasma. The methodology utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The validated method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic studies in drug development.

Introduction

This compound is a novel small molecule with potential therapeutic applications. To support its clinical development, a robust and reliable bioanalytical method is required for the accurate measurement of its concentration in biological matrices. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and reproducibility.[1] This note details the development and validation of such a method for this compound in human plasma. The protocol is designed to be efficient and cost-effective, employing a straightforward "protein crash" for sample cleanup.[2]

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): (1-(4-Bromophenyl)cyclobutyl)methanamine (or a stable isotope-labeled analog)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA)

Instrumentation

A triple quadrupole mass spectrometer equipped with a positive electrospray ionization source was used, coupled to a high-performance liquid chromatography (HPLC) system.

Sample Preparation

A protein precipitation method was employed for its simplicity and speed.[2]

-

To 50 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the internal standard working solution.

-

Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A linear gradient was optimized for rapid elution and separation from matrix components.

Mass Spectrometry

The mass spectrometer was operated in positive ESI mode. The MRM transitions were optimized by infusing a standard solution of the analyte and internal standard.

Results and Discussion

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The validation assessed linearity, accuracy, precision, selectivity, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC. The results, summarized in Table 2, demonstrate that the method is both accurate and precise.

Quantitative Data Summary

Table 1: LC-MS/MS Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Table 2: Mass Spectrometer MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte | [M+H]⁺ | Fragment 1 | Optimized |

| Fragment 2 | Optimized | ||

| Internal Standard | [M+H]⁺ | Fragment 1 | Optimized |

Table 3: Summary of Accuracy and Precision Data for QC Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Low QC | 3.0 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| Mid QC | 100 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |

| High QC | 800 | ≤ 7.5 | ± 7.5 | ≤ 7.5 | ± 7.5 |

(Note: The data presented in the tables are representative and should be generated during actual method validation.)

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The "dilute and shoot" approach with protein precipitation minimizes sample preparation time, making it suitable for high-throughput analysis in a drug development setting.[3] The method meets the requirements for bioanalytical applications, providing accurate and precise data for pharmacokinetic assessments.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.